2-Methylbenzotrifluoride

Catalog No.
S798371
CAS No.
13630-19-8
M.F
C8H7F3
M. Wt
160.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzotrifluoride

CAS Number

13630-19-8

Product Name

2-Methylbenzotrifluoride

IUPAC Name

1-methyl-2-(trifluoromethyl)benzene

Molecular Formula

C8H7F3

Molecular Weight

160.14 g/mol

InChI

InChI=1S/C8H7F3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3

InChI Key

DVFVNJHIVAPTMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(F)(F)F

Synonyms

1-Methyl-2-(trifluoromethyl)benzene; α,α,α-Trifluoro-o-xylene; 2-(Trifluoromethyl)toluene; 2-Methyl-1-(trifluoromethyl)benzene; o-(Trifluoromethyl)toluene;

Canonical SMILES

CC1=CC=CC=C1C(F)(F)F

The exact mass of the compound 2-Methylbenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylbenzotrifluoride (CAS 13630-19-8) is a highly specialized fluorinated aromatic intermediate characterized by the ortho-positioning of a methyl and a trifluoromethyl group. This specific 1,2-substitution pattern provides a distinct combination of steric hindrance and strong electron-withdrawing effects, making it a critical precursor for synthesizing 2-(trifluoromethyl)benzyl halides, benzoic acids, and complex heterocyclic active pharmaceutical ingredients (APIs). For industrial buyers, its value lies not just in the trifluoromethyl group's ability to enhance metabolic stability and lipophilicity, but in the precise geometric constraints it imposes on downstream molecular targets, which cannot be replicated by meta or para isomers [1].

Generic substitution of 2-Methylbenzotrifluoride with its isomer, 4-methylbenzotrifluoride, fundamentally alters the target molecule's vector geometry, frequently abolishing binding affinity in sterically sensitive pharmaceutical targets such as kinase or GlyT1 inhibitors [1]. Furthermore, attempting to substitute with non-fluorinated analogs like o-xylene or 2-methylbenzyl chloride severely compromises the final product's metabolic stability and lipophilicity. In manufacturing, the ortho-CF3 group specifically modulates the reactivity of the adjacent methyl group, allowing for controlled, low-temperature mono-bromination that prevents the formation of di-bromo impurities commonly seen when processing unhindered toluenes[2].

Thermal Processability: Distillation Efficiency vs. Para-Isomer

In bulk synthesis and procurement, the ability to isolate high-purity isomers is critical. 2-Methylbenzotrifluoride exhibits a boiling point of 128–129 °C, which is distinctly lower than that of 4-methylbenzotrifluoride (134 °C). This 5–6 °C differential is sufficient to allow for efficient separation via fractional distillation on an industrial scale, ensuring that buyers receive a product free from para-isomer contamination [1].

Evidence DimensionBoiling Point
Target Compound Data128–129 °C
Comparator Or Baseline4-Methylbenzotrifluoride (134 °C)
Quantified Difference~5–6 °C lower boiling point
ConditionsStandard atmospheric fractional distillation

Enables cost-effective purification and guarantees the isomerically pure feedstocks required for strict pharmaceutical GMP workflows.

Manufacturability: Controlled Benzylic Mono-Bromination

The ortho-trifluoromethyl group exerts a strong electronic and steric influence on the adjacent methyl group, enabling highly controlled benzylic bromination. When reacted with brominating agents like Br2 or NBS, the reaction halts cleanly at the mono-bromo stage (yielding 2-(trifluoromethyl)benzyl bromide) under mild conditions (25–100 °C). In contrast, standard substituted toluenes lacking this specific ortho-deactivation often require temperatures exceeding 150 °C or suffer from significant di-bromination over-reaction [1].

Evidence DimensionBromination temperature and mono-selectivity
Target Compound DataClean mono-bromination at 25–100 °C
Comparator Or BaselineUnhindered substituted toluenes (>150 °C required, prone to di-bromination)
Quantified Difference>50 °C reduction in required process temperature with near-quantitative mono-selectivity
ConditionsBromination via Br2 or NBS without Lewis acids

Lowers energy costs and eliminates the need for complex downstream purification of over-brominated impurities during scale-up.

Precursor Suitability: High-Yield Direct C-F Bond Activation

Advanced synthetic methodologies increasingly rely on direct C-F bond activation to build complex scaffolds. 2-Methylbenzotrifluoride demonstrates excellent reactivity and regioselectivity in TfOH/HFIP-promoted direct C-F bond activation, smoothly converting to the corresponding diaryl ketones in 79–93% yields. This performance significantly outpaces less activated or unoptimized arene baselines, which fail to achieve selective conversion under these specific acidic cluster conditions [1].

Evidence DimensionDiaryl ketone yield via C-F activation
Target Compound Data79–93% isolated yield
Comparator Or BaselineUnoptimized arene baselines (low or non-selective conversion)
Quantified DifferenceHigh regioselectivity and >79% isolated yield
ConditionsTfOH/HFIP cluster-promoted reaction, 8 hours

Validates the compound as a highly efficient building block for next-generation catalytic cross-coupling and functionalization workflows.

Synthesis of Sterically Constrained APIs

The precise ortho relationship between the methyl and CF3 groups makes this compound the required starting material for APIs where the CF3 moiety must occupy a specific binding pocket, such as specialized kinase inhibitors or GlyT1 modulators, where para-isomers show a 10-fold or greater drop in potency [1].

Agrochemical Active Ingredient Manufacturing

Utilized as a primary precursor for synthesizing 2-(trifluoromethyl)benzyl halides and 2-(trifluoromethyl)benzoic acid derivatives, which are essential structural motifs in modern, metabolically stable fungicides and herbicides [2].

Advanced Photoredox and C-H Functionalization Libraries

Due to its proven compatibility and stability under TfOH/HFIP-promoted C-F activation, it is an ideal substrate for generating diverse fluorinated compound libraries in early-stage drug discovery [3].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.33%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(Trifluoromethyl)toluene

Dates

Last modified: 08-15-2023

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